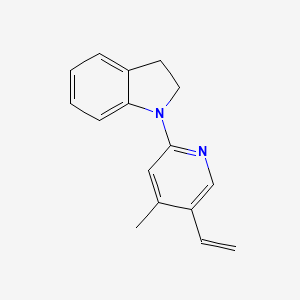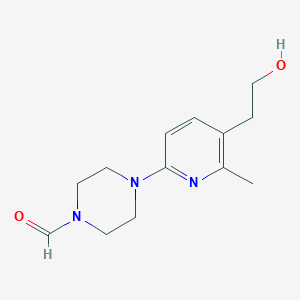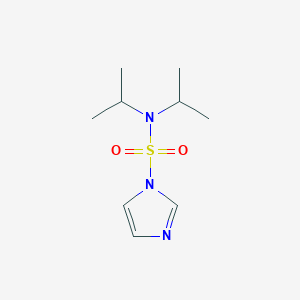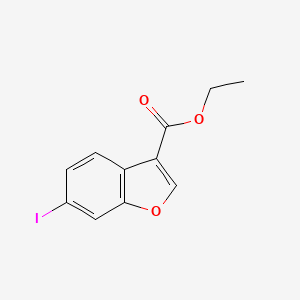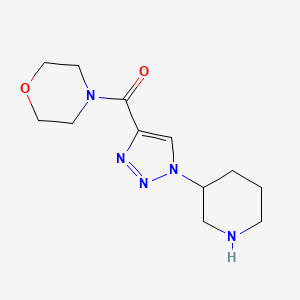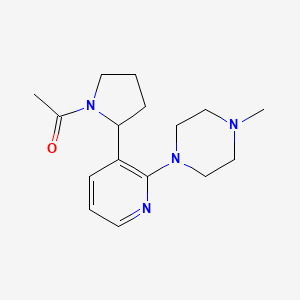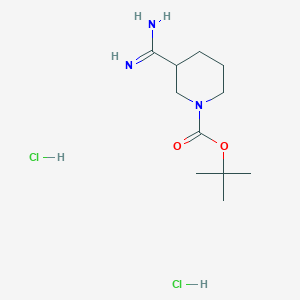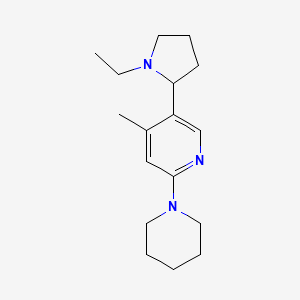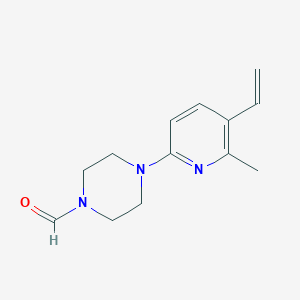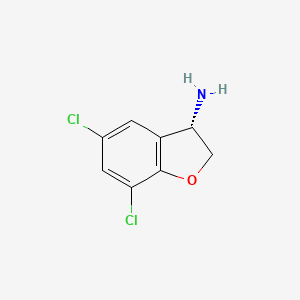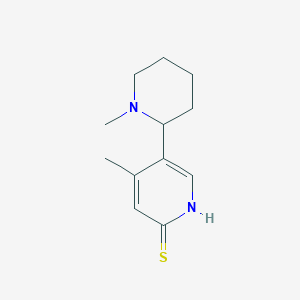
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound that contains both pyridine and piperidine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione typically involves the reaction of 4-methyl-2-chloropyridine with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with a sulfur source, such as elemental sulfur or thiourea, to form the thione group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl groups on the pyridine and piperidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds like 2-chloropyridine and 4-methylpyridine.
Piperidine Derivatives: Compounds such as 1-methylpiperidine and 4-piperidone.
Uniqueness
4-Methyl-5-(1-methylpiperidin-2-yl)pyridine-2(1H)-thione is unique due to the presence of both pyridine and piperidine moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18N2S |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
4-methyl-5-(1-methylpiperidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C12H18N2S/c1-9-7-12(15)13-8-10(9)11-5-3-4-6-14(11)2/h7-8,11H,3-6H2,1-2H3,(H,13,15) |
Clave InChI |
HTOWNSYZQDREPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)NC=C1C2CCCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


